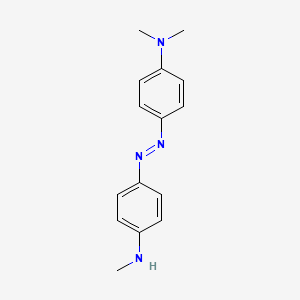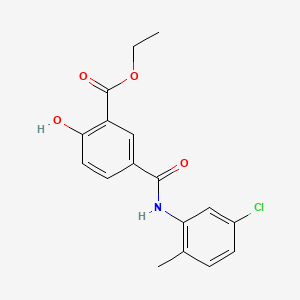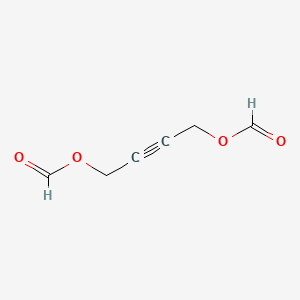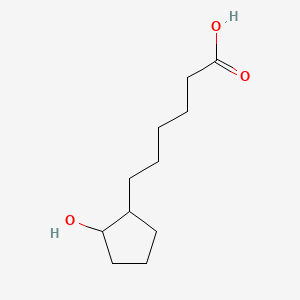
2-(5-Carboxypentyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Carboxypentyl)cyclopentanol is an organic compound that features a cyclopentane ring with a hydroxyl group (-OH) and a carboxypentyl side chain. This compound is a secondary alcohol due to the hydroxyl group being attached to a carbon atom that is bonded to two other carbon atoms. The presence of both hydroxyl and carboxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Carboxypentyl)cyclopentanol can be achieved through several methods. One common approach involves the ring-opening of cyclopentene followed by functional group transformations. For instance, cyclopentene can undergo hydroboration-oxidation to form cyclopentanol, which can then be further reacted with a carboxypentyl halide under basic conditions to introduce the carboxypentyl side chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include catalytic hydrogenation of cyclopentene followed by esterification and subsequent hydrolysis to introduce the carboxypentyl group .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Carboxypentyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Cyclopentanone or 2-(5-Carboxypentyl)cyclopentanone.
Reduction: 2-(5-Hydroxypentyl)cyclopentanol or 2-(5-Aldehydepentyl)cyclopentanol.
Substitution: 2-(5-Carboxypentyl)cyclopentyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(5-Carboxypentyl)cyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 2-(5-Carboxypentyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: Lacks the carboxypentyl side chain, making it less versatile in reactions.
Cyclopentanone: An oxidized form of cyclopentanol, used in different chemical contexts.
2-(5-Hydroxypentyl)cyclopentanol: Similar structure but with a hydroxyl group instead of a carboxyl group.
Uniqueness
2-(5-Carboxypentyl)cyclopentanol is unique due to the presence of both hydroxyl and carboxyl functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
40942-82-3 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
6-(2-hydroxycyclopentyl)hexanoic acid |
InChI |
InChI=1S/C11H20O3/c12-10-7-4-6-9(10)5-2-1-3-8-11(13)14/h9-10,12H,1-8H2,(H,13,14) |
Clave InChI |
BDYYFWAXIPGIEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


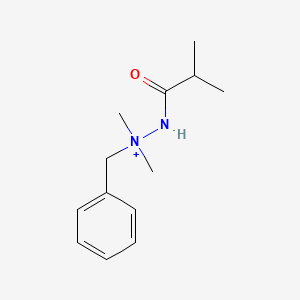
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

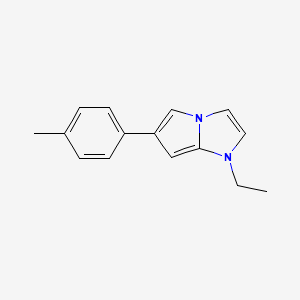
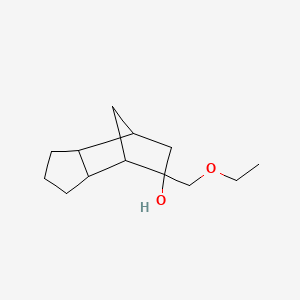
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)

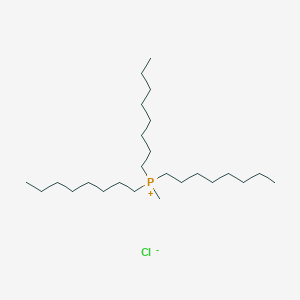

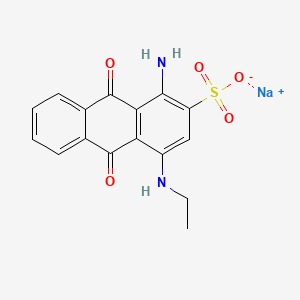
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
